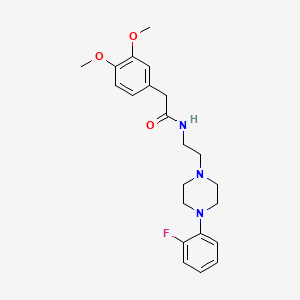

![molecular formula C16H12F3N3O B2596307 1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203375-93-2](/img/structure/B2596307.png)

1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide” belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions . The trifluoroethyl group attached to the nitrogen atom of the imidazole ring could potentially impart interesting properties to the compound, as fluorine atoms are highly electronegative.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, consists of a benzimidazole core with a phenyl group at the 1-position, a trifluoroethyl group attached to the nitrogen atom, and a carboxamide group at the 5-position . The presence of the trifluoroethyl group could potentially influence the electronic properties of the molecule due to the high electronegativity of fluorine.Scientific Research Applications

Synthetic Applications and Chemical Properties

Functionalization Reactions and Synthesis of Heterocyclic Compounds : Research highlights the versatility of benzimidazole derivatives in synthesizing a wide range of heterocyclic compounds. For example, the transformation of pyrazole-3-carboxylic acid into corresponding amides and imidazo[4,5-b]pyridine derivatives underpins the potential of benzimidazole analogs in constructing complex molecular architectures, offering pathways for the development of new materials and pharmaceuticals (Yıldırım et al., 2005).

Polymer Chemistry : The synthesis of novel polyimides containing triaryl imidazole side groups from benzimidazole-based diamines demonstrates the compound's role in creating materials with promising thermal stability and electronic properties. Such materials are significant for advanced technological applications, including electronics and coatings (Rafiee & Rasekh, 2017).

Biological Activities

Antiproliferative Effects : Benzimidazole derivatives have been evaluated for their antiproliferative effects against breast cancer cell lines, indicating the potential of these compounds in cancer therapy. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzimidazole core can enhance antiproliferative activity, making them valuable leads in anticancer drug development (Karthikeyan et al., 2017).

Antimicrobial and Antituberculosis Agents : The antimicrobial and antituberculosis activities of benzimidazole derivatives underscore their therapeutic potential. Specific derivatives have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis, indicating their potential as antimicrobial and antituberculosis agents (Jadhav et al., 2009).

Future Directions

properties

IUPAC Name |

1-phenyl-N-(2,2,2-trifluoroethyl)benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O/c17-16(18,19)9-20-15(23)11-6-7-14-13(8-11)21-10-22(14)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGMMUIIQXGALI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2596224.png)

![2-Imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidine-3-carboxamide](/img/structure/B2596225.png)

![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)

![N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2596230.png)

![Methyl (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride](/img/structure/B2596232.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide](/img/structure/B2596235.png)

![2-Cyclopropyl-4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2596236.png)

![5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2596238.png)

![2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2596239.png)

![1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2596240.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2596241.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2596244.png)